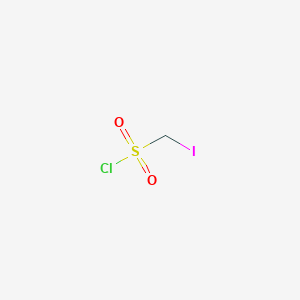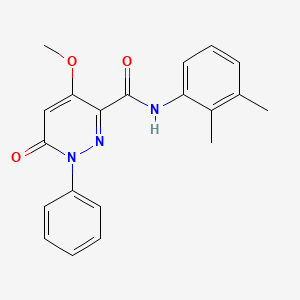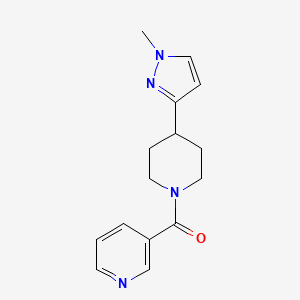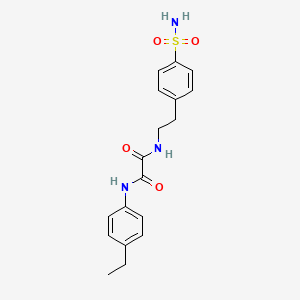
Iodomethanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodomethanesulfonyl chloride is a chemical compound with the molecular formula CH2ClIO2S . It has a molecular weight of 240.45 .
Molecular Structure Analysis
The InChI code for Iodomethanesulfonyl chloride is 1S/CH2ClIO2S/c2-6(4,5)1-3/h1H2 . This indicates the presence of a single carbon atom, two hydrogen atoms, one iodine atom, one chlorine atom, two oxygen atoms, and one sulfur atom in the molecule .Physical And Chemical Properties Analysis
Iodomethanesulfonyl chloride has a melting point range of 26-32 .Scientific Research Applications
Chemical Synthesis
Iodomethanesulfonyl chloride is used in chemical synthesis . It’s a compound with the molecular weight of 240.45 and the IUPAC name iodomethanesulfonyl chloride . It’s used in various chemical reactions due to its reactivity.
Reductive Coupling
Iodomethanesulfonyl chloride can be used in the reductive coupling of sulfonyl chlorides to the corresponding disulfides . This is an operationally simple and environmentally benign method . The reaction can be rapidly carried out with a SO2/KI/H2SO4 system in moderate to good yields at 80 °C in water .
Synthesis of Organic Disulfides
Organic disulfides are valuable intermediates in various organic transformations, especially in natural product synthesis . They are also important precursors for the synthesis of sulfenyl, sulfinyl, thiols, and so on . Iodomethanesulfonyl chloride can be used in the synthesis of organic disulfides .
Synthesis of Diaryl Sulfides
Diaryl sulfides have a wide range of applications in the fields of organic synthesis, medicinal chemistry, and materials science . They have unique biological activities and physical properties . Iodomethanesulfonyl chloride can be used in the synthesis of diaryl sulfides .
Medicinal Chemistry
As mentioned above, diaryl sulfides synthesized using iodomethanesulfonyl chloride have applications in medicinal chemistry . They can be used in the development of new drugs and therapies .
Materials Science
Diaryl sulfides synthesized using iodomethanesulfonyl chloride also have applications in materials science . They can be used in the development of new materials with unique properties .
Mechanism of Action
Target of Action
Iodomethanesulfonyl chloride is a ligand that binds to metal carbonyl complexes . These complexes play a crucial role in various chemical reactions, including catalysis, and are involved in numerous biological processes.
Mode of Action
The interaction of iodomethanesulfonyl chloride with its targets involves the formation of a bond between the iodomethanesulfonyl chloride molecule and the metal atom in the carbonyl complex . This interaction can lead to changes in the electronic structure of the complex, potentially altering its reactivity and other properties.
properties
IUPAC Name |
iodomethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2ClIO2S/c2-6(4,5)1-3/h1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVPPXHUMMLBLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2ClIO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iodomethanesulfonyl chloride | |
CAS RN |
22354-05-8 |
Source


|
| Record name | iodomethanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Fluorophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2792268.png)
![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2792269.png)
![4-[(3-Fluorophenyl)methyl]-1,1-dioxothian-4-amine](/img/structure/B2792270.png)




![2-{4-Methyl-5-[3-(piperidylsulfonyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide](/img/structure/B2792278.png)
![2-[1-(2,5-Dimethylpyrazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2792281.png)
![6-[(2,3-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2792282.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,4-dimethoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2792284.png)
![N-(3-chlorophenyl)-2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2792286.png)